1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the sulfonyl group. The piperidine ring is then synthesized and attached to the pyrimidine-sulfonyl intermediate. The final step involves the addition of the phenylpropyl group to the piperidine ring. Each step requires specific reaction conditions, such as temperature, pH, and the use of catalysts or reagents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts such as palladium or acids/bases to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-furylmethyl)piperidine-4-carboxamide
- 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acid
Uniqueness
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide is unique due to its specific structural features, such as the combination of the pyrimidine ring, sulfonyl group, and piperidine ring with a phenylpropyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H26N4O5S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H26N4O5S/c1-14-17(19(26)23-20(27)22-14)30(28,29)24-12-6-10-16(13-24)18(25)21-11-5-9-15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-13H2,1H3,(H,21,25)(H2,22,23,26,27) |
InChI Key |
GEJOYLMGVYIEFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.